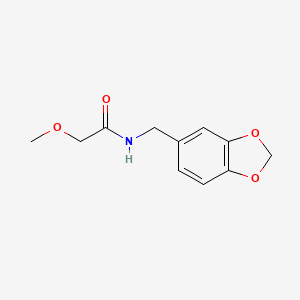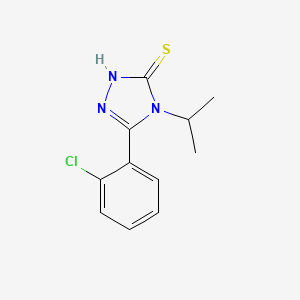methanone](/img/structure/B5811631.png)
[4-(benzyloxy)phenyl](5-hydroxy-1-benzofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(benzyloxy)phenyl](5-hydroxy-1-benzofuran-3-yl)methanone, commonly known as BPFK, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of BPFK is not fully understood. However, studies have shown that BPFK can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BPFK has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
BPFK has been shown to have a range of biochemical and physiological effects. Studies have shown that BPFK can inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. BPFK has also been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPFK in lab experiments is its potential therapeutic properties. BPFK has been shown to have anti-cancer and neuroprotective properties, which can be studied further for potential drug development. However, one of the limitations of using BPFK in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on BPFK. One area of research is to study the mechanism of action of BPFK in more detail to gain a better understanding of how it works. Another area of research is to study the potential use of BPFK in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are also needed to determine the safety and efficacy of BPFK in humans.
Conclusion:
In conclusion, BPFK is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Studies have shown that BPFK has anti-cancer and neuroprotective properties, which can be studied further for potential drug development. However, further research is needed to fully understand the mechanism of action of BPFK and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of BPFK involves a series of chemical reactions that start with the reaction of 4-hydroxybenzaldehyde with 4-bromobenzyl bromide to form 4-(benzyloxy)benzaldehyde. This is followed by the reaction of 4-(benzyloxy)benzaldehyde with 5-hydroxy-1-benzofuran-3-carboxylic acid to form [4-(benzyloxy)phenyl](5-hydroxy-1-benzofuran-3-yl)methanone. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
BPFK has been studied for its potential therapeutic properties in various scientific research studies. One of the most promising applications of BPFK is in the treatment of cancer. Studies have shown that BPFK has anti-cancer properties and can inhibit the growth of cancer cells. BPFK has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(4-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c23-17-8-11-21-19(12-17)20(14-26-21)22(24)16-6-9-18(10-7-16)25-13-15-4-2-1-3-5-15/h1-12,14,23H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOAUXQMJXORDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=COC4=C3C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)




![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)